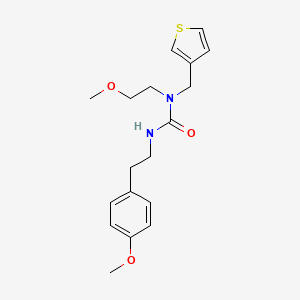

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea, also known as MTIU, is a synthetic compound that has gained attention for its potential use in scientific research. MTIU is a derivative of the urea family and has been shown to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

A study by Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. These compounds, including variants with methoxy groups, demonstrated potential for interacting with enzyme hydrophobic binding sites, indicating their relevance in biochemistry and pharmacology.

Lithiation Reactions

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea was explored by Smith et al. (2013). This process involves lithiating the nitrogen and ortho to the directing group, with reactions giving high yields of substituted products. This research is significant in organic synthesis and medicinal chemistry.

Neuropeptide Y5 Receptor Antagonists

Research by Fotsch et al. (2001) identified and optimized urea derivatives as neuropeptide Y5 receptor antagonists, indicating their potential in developing treatments for disorders related to this receptor.

Anion Recognition and Photophysical Studies

Gurjaspreet Singh et al. (2016) synthesized phenyl urea and thiourea derivatives with silatranes, studying their anion recognition properties. These compounds' photophysical properties were also explored, providing insights into their potential applications in material sciences.

Hydrogen Bonding and Deprotonation Studies

Pérez-Casas and Yatsimirsky (2008) studied N-methoxyethyl-N'-(4-nitrophenyl)thiourea, detailing hydrogen bonding and deprotonation equilibria with anions. This research is relevant in understanding the chemical behavior of similar urea derivatives.

Synthesis and Reactivity of Imidazole Derivatives

Hossain et al. (2018) synthesized imidazole derivatives, including methoxyphenyl variants, to investigate their reactivity and spectroscopic properties. This work is important for developing new materials and drugs.

Crystal Structure Analysis

Kang et al. (2015) analyzed the crystal structure of metobromuron, a related phenylurea herbicide. Understanding the crystal structure of such compounds is crucial for material science and pharmaceutical development.

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-22-11-10-20(13-16-8-12-24-14-16)18(21)19-9-7-15-3-5-17(23-2)6-4-15/h3-6,8,12,14H,7,9-11,13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPMJHBKXPGONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![Dimethyl[2-methyl-1-(piperazin-1-yl)propan-2-yl]amine](/img/structure/B2876643.png)

![3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2876644.png)

![Methyl 6-(furan-2-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2876650.png)

![3-chloro-2,2-dimethyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)propanamide](/img/structure/B2876651.png)

![4-tert-butyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2876654.png)